REACTION_SMILES
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[C:1]([O:2][C:6](=[O:3])[NH:7][CH2:8][CH:9]([OH:10])[c:11]1[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]1)([CH3:4])([CH3:5])[CH3:18].[Cl:19][CH2:20][Cl:21].[OH:22][C:23]([C:24]([F:25])([F:26])[F:27])=[O:28]>>[CH2:6]1[NH:7][CH2:8][CH:9]([c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)[O:10][CH2:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCC(O)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Fc1ccc(C2CNCCO2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([O:2][C:6](=[O:3])[NH:7][CH2:8][CH:9]([OH:10])[c:11]1[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]1)([CH3:4])([CH3:5])[CH3:18].[Cl:19][CH2:20][Cl:21].[OH:22][C:23]([C:24]([F:25])([F:26])[F:27])=[O:28]>>[CH2:6]1[NH:7][CH2:8][CH:9]([c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)[O:10][CH2:20]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCC(O)c1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(C2CNCCO2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |